N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural elements include:
- 3-(2-Methoxyphenyl) substitution: Introduces electron-donating methoxy groups, enhancing solubility and influencing electronic interactions.
- Molecular formula: C₂₃H₂₁N₃O₂S (MW: 403.5 g/mol) .
The compound’s design aligns with bioactive thienopyrimidinone derivatives, which are explored for antitumor, antibacterial, and kinase inhibitory activities.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-16-9-7-8-15(2)21(16)26-20(28)14-32-24-25-17-12-13-31-22(17)23(29)27(24)18-10-5-6-11-19(18)30-3/h5-13H,4,14H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCJICMVIYIGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for developing therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various contexts, and related research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C30H27N3O3S2 |
| CAS Number | 442869-61-6 |
| Molar Mass | 541.68 g/mol |
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Autotaxin (ATX) : Research indicates that compounds with similar structures can inhibit ATX, an enzyme involved in inflammatory processes. Inhibition of ATX has been linked to reduced inflammation and potential therapeutic effects in conditions such as arthritis and fibrosis .
- Antimicrobial Activity : Compounds with thieno[3,2-d]pyrimidine structures have demonstrated antibacterial properties. Studies show that derivatives can exhibit significant activity against various bacterial strains, suggesting a potential role in treating infections .
- Anticancer Properties : The thieno[3,2-d]pyrimidine scaffold is also associated with anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
Case Studies and Research Findings
- In Vitro Studies : A study involving related compounds demonstrated that certain derivatives exhibited IC50 values below 100 µM against human ATX, indicating promising inhibitory activity .
- Animal Models : In vivo studies have shown that ATX inhibitors can significantly attenuate symptoms in models of arthritis and pulmonary fibrosis, supporting the therapeutic potential of these compounds .
- Pharmacokinetic Profiles : The pharmacokinetic properties of thieno[3,2-d]pyrimidine derivatives suggest favorable absorption and distribution characteristics, making them suitable candidates for further development .
Comparative Analysis
A comparative analysis of various compounds within the same class reveals the following:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro...} | 30.5 | Autotaxin Inhibition |
| KM03601 | 79.0 | Autotaxin Inhibition |
| GLPG1690 (ATX inhibitor) | <10 | Pulmonary Fibrosis Treatment |
This table highlights the varying degrees of efficacy among different compounds targeting similar pathways.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
1. Anticancer Properties
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures can inhibit cancer cell proliferation. For example, studies have shown that derivatives targeting specific signaling pathways can effectively reduce tumor growth in xenograft models. The mechanism often involves the modulation of the cell cycle and apoptosis pathways.
2. Antimicrobial Activity
Compounds related to N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated significant antimicrobial effects against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.
3. Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes involved in disease pathways. For instance, it could inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions to establish the thieno structure.
- Introduction of Functional Groups : The addition of the ethyl and methyl groups to form the phenyl substituents.
- Coupling Reactions : The final steps involve coupling with acetamide and sulfanyl functionalities to produce the target compound.
Case Studies
Several case studies provide insights into the applications of similar compounds:
1. Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth significantly by targeting specific signaling pathways involved in cancer progression.
2. Antimicrobial Effects : Research indicated that similar thieno[3,2-d]pyrimidine derivatives exhibited potent antimicrobial activity against a range of pathogens, supporting their potential use in antibiotic development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Target Compound: The 2-methoxyphenyl group donates electrons via resonance, increasing solubility compared to nitro or chloro analogs .
- Nitro-Substituted Analog (CAS 378775-68-9) : The 4-nitrophenyl group is electron-withdrawing, likely improving binding to electron-deficient enzyme pockets but reducing solubility .
ADMET Considerations
- Lipophilicity : The target compound’s calculated logP (estimated ~3.5) is lower than the nitro-substituted analog (logP ~4.2) due to the methoxy group’s polarity .
- Metabolic Stability : Methyl and ethyl groups on the acetamide side chain (target compound) may slow oxidative metabolism compared to unsubstituted phenyl rings .
Preparation Methods
Starting Materials and Initial Condensation
The synthesis begins with methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate, prepared via a Gewald reaction between 2-methoxybenzaldehyde, cyanoacetamide, and sulfur in the presence of morpholine. This intermediate is critical for constructing the thiophene ring.
Reaction Conditions :
Cyclization to Form the Pyrimidinone Ring
The aminothiophene carboxylate undergoes cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is subsequently treated with hydrochloric acid to yield 6-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
$$
\text{Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate} \xrightarrow[\text{DMF-DMA, 100°C}]{\text{4h}} \text{Enamine intermediate} \xrightarrow[\text{HCl, reflux}]{\text{2h}} \text{Thieno[3,2-d]pyrimidin-4-one}
$$
Key Data :
Introduction of the Sulfanylacetamide Side Chain
Chlorination at Position 2
The 4-oxo group activates position 2 for electrophilic substitution. Treatment with phosphorus oxychloride (POCl$$3$$) converts the pyrimidinone to 2,4-dichlorothieno[3,2-d]pyrimidine, though selective monochlorination at position 2 is achievable using controlled stoichiometry (1.1 eq POCl$$3$$).
Optimization Note :
Excess POCl$$_3$$ leads to over-chlorination, necessitating careful monitoring via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3).
Thiolation and Acetamide Coupling
The 2-chloro intermediate reacts with thiourea to generate a thiolate, which undergoes nucleophilic displacement with 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide.
$$
\text{2-Chlorothieno[3,2-d]pyrimidin-4-one} \xrightarrow[\text{Thiourea, EtOH}]{\text{Reflux, 3h}} \text{2-Mercapto derivative} \xrightarrow[\text{K$$2$$CO$$3$$, DMF}]{\text{2-Bromoacetamide, 60°C}} \text{Target Compound}
$$
Critical Parameters :
- Base : Potassium carbonate ensures deprotonation of the thiol without hydrolyzing the acetamide.
- Solvent : Dimethylformamide (DMF) enhances solubility of the aromatic intermediates.
Analytical Validation and Characterization
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyrimidinone-H), 7.68–7.12 (m, 4H, aryl-H), 4.32 (s, 2H, SCH$$2$$), 3.85 (s, 3H, OCH$$3$$), 2.91 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 2.28 (s, 3H, Ar-CH$$3$$), 1.24 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$3$$).
- HRMS (ESI+) : m/z calculated for C$${24}$$H$${23}$$N$${3}$$O$${3}$$S$$_{2}$$ [M+H]$$^+$$: 466.1214; found: 466.1209.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirmed a purity of 98.7% with retention time 12.4 min.
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Coupling Approach
An alternative method involves constructing the 2-methoxyphenyl group via palladium-catalyzed coupling. 2-Iodothieno[3,2-d]pyrimidin-4-one reacts with 2-methoxyphenylboronic acid under Suzuki conditions:
$$
\text{2-Iodo intermediate} + \text{2-MeO-C$$6$$H$$4$$-B(OH)$$2$$} \xrightarrow[\text{Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$}]{\text{DME/H$$2$$O, 80°C}} \text{3-(2-Methoxyphenyl) product}
$$
Advantages :
- Higher regioselectivity for aryl substitution.
- Avoids harsh chlorination conditions.
Disadvantages :
- Requires synthesis of iodo precursor, adding two steps.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield from 72% to 85% while reducing reaction time from 6 hours to 30 minutes.
Industrial-Scale Considerations and Process Optimization
Cost-Effective Reagent Selection
Byproduct Management
The major byproduct, 2,4-dichlorothieno[3,2-d]pyrimidine, is minimized by maintaining POCl$$_3$$ stoichiometry below 1.2 equivalents. Quenching with ice-water precipitates the byproduct, which is removed via filtration.
Q & A
Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Core construction : Cyclization of thiophene and pyrimidine precursors under reflux conditions with catalysts like triethylamine or bases (e.g., K₂CO₃) .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-(2-ethyl-6-methylphenyl) substituents using coupling agents like EDCI/HOBt .
Optimization : Yield and purity depend on solvent choice (e.g., DMF, ethanol), temperature control (reflux vs. room temperature), and purification via column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming substituent positions and hydrogen bonding. For example, aromatic protons appear at δ 7.28–7.82 ppm, while the sulfanyl-acetamide moiety shows characteristic singlet peaks at δ 4.12 ppm (SCH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ observed at m/z 344.21) and fragmentation patterns .
- Elemental Analysis : Validates stoichiometry (e.g., C, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
X-ray crystallography provides atomic-level resolution of the molecular geometry. Key steps include:
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, symmetry operations like −x, −y, −z+1 resolve packing ambiguities .
Critical Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a = 18.220, b = 8.118, c = 19.628 |
| β Angle | 108.76° |
| R Factor | ≤0.050 |
Q. What methodologies are recommended for evaluating its enzyme inhibition potential?
Q. How can researchers address contradictions in biological activity data across studies?
- Source Analysis : Compare assay conditions (e.g., cell lines, solvent used for compound dissolution). For example, DMSO concentration >1% may artifactually reduce activity .
- Structural Analogues : Evaluate substituent effects using a derivative table:
| Derivative | Substituent | Activity (IC₅₀, nM) |
|---|---|---|
| Compound A | 2-methoxyphenyl | 12.3 |
| Compound B | 4-chlorophenyl | 8.7 |
| Compound C | 3-methylphenyl | 18.9 |
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted thiourea) .
- Catalyst Screening : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanylation efficiency .
Q. How can researchers validate computational docking predictions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
